Kribb11

Description

Structure

3D Structure

Properties

IUPAC Name |

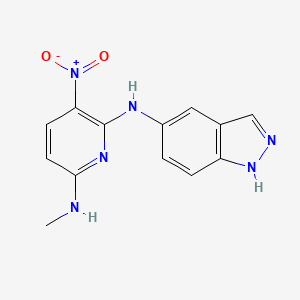

2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJEQIMIJJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kribb11: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kribb11 (N2-(1H-indazole-5-yl)-N6-methyl-3-nitro-pyridine-2, 6-diamine) is a small molecule inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor frequently overexpressed in a wide range of human cancers and associated with poor prognosis.[1][2] this compound has emerged as a promising anti-cancer agent, demonstrating the ability to induce apoptosis and sensitize cancer cells to conventional chemotherapeutic drugs.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic activity of this compound, with a focus on its dual regulatory pathways in cancer cells.

Core Mechanism of Action: Dual Pathways

This compound exerts its anti-cancer effects through two distinct, yet potentially interconnected, signaling pathways: an HSF1-dependent pathway and an HSF1-independent pathway. These pathways converge to induce cell cycle arrest and apoptosis in cancer cells.

HSF1-Dependent Pathway

The primary mechanism of action of this compound is the inhibition of HSF1.[1][4][5] HSF1 is a master transcriptional regulator of the heat shock response, promoting the expression of heat shock proteins (HSPs) such as HSP70 and HSP27.[4][5] These chaperones play a crucial role in protein folding and stability, and their overexpression in cancer cells contributes to survival and resistance to therapy.

This compound physically associates with HSF1, impairing its function by blocking the recruitment of the positive transcription elongation factor b (p-TEFb) to the hsp70 promoter.[4][5] This inhibition of HSF1 activity leads to a downstream cascade of events:

-

Downregulation of Heat Shock Proteins: this compound treatment leads to a dose-dependent decrease in the expression of HSF1 target genes, including HSP70 and HSP27.[4][5]

-

Induction of p53 and p21: Inhibition of HSF1 by this compound results in the accumulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][6] This p53-p21 axis plays a critical role in mediating cell cycle arrest, primarily at the G1 and G2/M phases, and inducing apoptosis.[1][4]

HSF1-Independent Pathway

Recent studies have revealed that this compound can also induce apoptosis and regulate the cell cycle through mechanisms that are independent of its effects on HSF1.[1][7]

-

MCL-1 Degradation: this compound has been shown to decrease the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[7] This reduction is not a result of HSF1 inhibition but is instead mediated by an increase in the MULE (MCL-1 ubiquitin ligase E3) protein levels.[7] this compound appears to stabilize MULE, leading to the ubiquitination and subsequent proteasomal degradation of MCL-1, thereby promoting apoptosis.[7]

-

Regulation of the Cdh1/SKP2/p27 Axis: In glioblastoma cells, this compound has been observed to decrease the levels of the cyclin-dependent kinase inhibitor p27.[1][6] This reduction is not due to HSF1 silencing. Instead, this compound treatment leads to a decrease in the anaphase-promoting complex/cyclosome co-activator Cdh1, which in turn causes an accumulation of the S-phase kinase-associated protein 2 (SKP2), an E3 ubiquitin ligase that targets p27 for degradation.[1][6][8] The resulting decrease in p27 levels appears to promote apoptosis in these cells.[1][6]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| HCT-116 | Colorectal Carcinoma | 5 | 48 | Cell Proliferation Assay | [4] |

| A172 | Glioblastoma | ~5-10 | 48-72 | MTT Assay | [1][7] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Effect | Reference |

| A172 | 5 | 48 | Increase in G2/M phase population (12% to 32%) | [1] |

| A172 | 5 | 48 | Decrease in G1 phase population (81% to 51%) | [1] |

| HCT-116 | 10 | 48 | G2/M phase arrest | [4] |

| A172 | 2.5, 5 | 15 days | Inhibition of colony formation | [7] |

| A172 | 5, 10 | 72 | Dose-dependent increase in cleaved PARP (apoptosis marker) | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, A172 glioblastoma cells were treated with varying concentrations of this compound for up to 72 hours.[7] The relative cell survival was determined by measuring the absorbance at 540 nm using an ELISA reader.[1]

-

Colony Formation Assay: A172 cells (1x10³) were seeded and treated with this compound (2.5 and 5 µM). After 15 days, colonies were stained with crystal violet and counted to assess the long-term anti-proliferative effects.[7]

Western Blot Analysis

Western blotting was extensively used to determine the protein expression levels of key signaling molecules.

-

Cell Lysis: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against HSF1, HSP70, p53, p21, p27, MCL-1, MULE, SKP2, Cdh1, and cleaved PARP.[1][7] This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) system.[1]

Cell Cycle Analysis

-

Cell Preparation: A172 cells (1x10⁵) were treated with 5 µM this compound for 48 hours.[1] Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase.[1]

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to investigate the effect of this compound on the recruitment of p-TEFb to the hsp70 promoter.[4]

-

Cross-linking and Sonication: HCT-116 cells were treated with this compound and then heat-shocked. Chromatin was cross-linked with formaldehyde and sonicated to shear the DNA.

-

Immunoprecipitation: The sheared chromatin was immunoprecipitated using an anti-CDK9 (a subunit of p-TEFb) antibody or a preimmune IgG as a control.

-

DNA Purification and Analysis: The immunoprecipitated DNA was purified, and the amount of the hsp70 promoter region was quantified by PCR or real-time PCR.[4]

Conclusion

This compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to inhibit HSF1 and modulate other critical signaling pathways highlights its therapeutic potential. The dual HSF1-dependent and -independent mechanisms provide a robust rationale for its further development, either as a standalone therapy or in combination with other anti-cancer drugs. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

References

- 1. This compound Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 4. This compound Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter* | Semantic Scholar [semanticscholar.org]

- 6. This compound Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A deep dive into the specific intentions of researchers, scientists, and drug development professionals is crucial for creating high-impact technical content. By categorizing keywords based on five distinct researcher intents, content creators can tailor in-depth guides and whitepapers to precisely meet the needs of this discerning audience, fostering engagement and establishing thought leadership.

Researchers in the fast-paced field of drug discovery and development are constantly seeking information to advance their work. Their online search behavior is driven by a variety of needs, from staying abreast of the latest breakthroughs to troubleshooting complex experimental protocols. Understanding these underlying intentions is the cornerstone of an effective content strategy. By aligning content with these intents, organizations can provide significant value, building trust and becoming a go-to resource for the scientific community.

The five key researcher intents that should guide content creation are:

-

Informational Intent: The researcher is seeking foundational knowledge or a general overview of a topic. They are looking for definitions, explanations, and context.

-

Investigational Intent: The researcher is exploring a specific problem or hypothesis. They are looking for in-depth analysis, data, and evidence to support or refute their ideas.

-

Methodological Intent: The researcher is looking for detailed instructions on how to perform a specific experiment or use a particular technology. They need precise protocols, workflows, and best practices.

-

Comparative Intent: The researcher is evaluating different technologies, methods, or products. They are looking for head-to-head comparisons, performance data, and advantages and disadvantages.

-

Validational Intent: The researcher is seeking to confirm or validate their own findings. They are looking for established standards, reference data, and troubleshooting guides.

By creating content that directly addresses each of these intents, organizations can effectively guide researchers through their discovery journey, from initial exploration to final validation.

Categorizing Keywords by Researcher Intent

To effectively target content, it is essential to categorize relevant keywords based on the five researcher intents. The following table provides examples of keywords and phrases that align with each intent, focusing on trending topics in drug development such as CAR-T cell therapy, CRISPR-Cas9 gene editing, and high-throughput screening.

| Researcher Intent | Keyword Examples |

| Informational | What is CAR-T cell therapy?, Introduction to CRISPR-Cas9, Principles of high-throughput screening, Overview of the PI3K/AKT/mTOR signaling pathway, Drug discovery trends 2025 |

| Investigational | CAR-T cell therapy for solid tumors, CRISPR-Cas9 in cancer drug discovery, High-throughput screening for kinase inhibitors, Role of the ELANE pathway in cancer, AI in drug development |

| Methodological | CAR-T cell manufacturing protocol, CRISPR-Cas9 gene knockout workflow, High-throughput screening assay development, Western blot protocol for protein analysis, In vivo animal model development |

| Comparative | Lentiviral vs. retroviral vectors for CAR-T, CRISPR-Cas9 vs. TALENs, 3D vs. 2D cell culture for drug screening, ELISA vs. Western blot for protein quantification, In-house vs. outsourced HTS |

| Validational | CAR-T cell therapy clinical trial data, CRISPR-Cas9 off-target effects analysis, High-throughput screening hit validation, p-value in statistical analysis, Reproducibility in scientific research |

Quantitative Data in Drug Development

Presenting quantitative data in a clear and structured format is critical for a technical audience. The following tables summarize key metrics in high-throughput screening (HTS), a cornerstone of modern drug discovery.

Table 1: Common Microplate Formats in High-Throughput Screening

| Plate Format (Wells) | Typical Assay Volume (µL) | Compound Throughput per Day |

| 96 | 100 - 200 | ~10,000 |

| 384 | 20 - 50 | ~50,000 |

| 1536 | 2 - 10 | >100,000 |

Table 2: Key Performance Metrics for High-Throughput Screening Assays

| Metric | Formula | Acceptable Value | Description |

| Z'-factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | > 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |

| Signal-to-Background Ratio (S/B) | μ_p / μ_n | > 10 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |

| Signal-to-Noise Ratio (S/N) | (μ_p - μ_n) / σ_n | > 10 | A measure of the strength of the signal relative to the background noise. |

Note: σ_p and σ_n are the standard deviations of the positive and negative controls, respectively. μ_p and μ_n are the means of the positive and negative controls, respectively.

Key Experimental Protocols

Providing detailed and reproducible experimental protocols is of immense value to researchers. Below are outlines for two critical methodologies in contemporary drug discovery.

CRISPR-Cas9 Mediated Gene Knockout Protocol

Objective: To create a stable knockout of a target gene in a mammalian cell line.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the gene of interest

-

Lipofection reagent or electroporation system

-

Target cell line

-

Cell culture media and supplements

-

Antibiotics for selection (if applicable)

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Methodology:

-

sgRNA Design and Synthesis: Design and synthesize an sgRNA specific to the target gene using a validated online tool.

-

Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 nuclease with the synthetic sgRNA to form the RNP complex.

-

Cell Transfection: Transfect the target cells with the RNP complex using either lipofection or electroporation.

-

Clonal Selection: Isolate single cells to establish clonal populations.

-

Genomic DNA Extraction and PCR: Extract genomic DNA from the clonal populations and amplify the targeted region by PCR.

-

Mutation Analysis: Sequence the PCR products to identify clones with frameshift mutations indicative of a gene knockout.

-

Functional Validation: Confirm the loss of protein expression and function through Western blotting, ELISA, or a relevant functional assay.

High-Throughput Screening (HTS) Protocol for Kinase Inhibitors

Objective: To identify small molecule inhibitors of a specific kinase from a large compound library.

Materials:

-

Compound library

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., luminescence-based)

-

384-well microplates

-

Automated liquid handling system

-

Plate reader

Methodology:

-

Assay Miniaturization and Optimization: Adapt a known kinase assay to a 384-well format and optimize concentrations of the kinase, substrate, and ATP.

-

Compound Plating: Use an automated liquid handler to dispense nanoliter volumes of each compound from the library into the assay plates.

-

Reagent Addition: Add the kinase, substrate, and ATP to the assay plates to initiate the enzymatic reaction.

-

Incubation: Incubate the plates at room temperature for a specified period to allow the reaction to proceed.

-

Signal Detection: Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound and identify "hits" based on a predefined activity threshold.

-

Hit Confirmation and Dose-Response Analysis: Re-test the primary hits and perform dose-response experiments to determine their potency (IC50).

Visualizing Complex Biological and Experimental Processes

Diagrams are powerful tools for conveying complex information in an easily digestible format. The following visualizations, created using the DOT language, illustrate a key signaling pathway and two fundamental experimental workflows in drug development.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational and exploratory phases of drug discovery, offering a technical overview of the core concepts, experimental methodologies, and data interpretation essential for identifying and validating novel therapeutic candidates. The initial stages of drug discovery are characterized by a systematic investigation into the biological basis of a disease to identify potential molecular targets, followed by the screening of chemical compounds to find molecules that can modulate the activity of these targets. This document provides a framework for understanding these critical early-stage processes.

Core Concepts in Early Drug Discovery

The journey of bringing a new drug to market is a long and intricate process, beginning with foundational research and exploratory studies. This initial phase can be broadly categorized into several key stages:

-

Target Identification and Validation: The first step is to identify a specific biological target, such as a protein or gene, that plays a crucial role in the disease process.[1] Target validation involves confirming that modulating this target is likely to have a therapeutic effect.[1]

-

Hit Identification: Once a target is validated, high-throughput screening (HTS) of large compound libraries is often employed to identify "hits"—compounds that show activity against the target.[1]

-

Hit-to-Lead Optimization: Hits are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[2]

-

Preclinical Research: Lead compounds undergo extensive in vitro and in vivo testing to evaluate their efficacy, safety, and pharmacokinetic profiles before they can be considered for clinical trials in humans.[2][3]

Data Presentation: Quantitative Analysis of Compound Activity

The quantitative assessment of a compound's activity is fundamental to the drug discovery process. This data is typically presented in tables to allow for clear comparison between different compounds and experimental conditions.

Table 1: In Vitro Kinase Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents a hypothetical dataset of IC50 values for several kinase inhibitors against a panel of kinases, illustrating how such data is structured for comparative analysis. Lower IC50 values indicate greater potency.

| Kinase Inhibitor | Kinase A (nM) | Kinase B (nM) | Kinase C (nM) | Kinase D (nM) |

| Inhibitor X | 12 | 150 | >10,000 | 800 |

| Inhibitor Y | 250 | 8 | 5,000 | 1,200 |

| Inhibitor Z | 5 | 25 | 150 | 300 |

Data is hypothetical and for illustrative purposes only.

Table 2: Dose-Response of Common Anticancer Drugs (GI50)

The GI50 value is the concentration of a drug that causes 50% inhibition of cell growth. The following table shows representative GI50 values for three widely used anticancer drugs against a selection of cell lines from the National Cancer Institute's NCI-60 panel.[4][5] This type of data helps in understanding the spectrum of activity of a drug across different cancer types.

| Cell Line | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) |

| MCF7 (Breast) | 0.02 | 1.5 | 0.003 |

| HT29 (Colon) | 0.08 | 2.2 | 0.008 |

| A549 (Lung) | 0.05 | 3.1 | 0.005 |

| OVCAR-3 (Ovarian) | 0.12 | 1.8 | 0.01 |

Data is representative and compiled from publicly available NCI-60 datasets.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable drug discovery research. Below are methodologies for two key in vitro assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Cells in culture

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Protocol 2: Western Blot for Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Protein lysate from cells or tissues

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental processes. The following diagrams were created using the DOT language.

Caption: EGFR Signaling Pathway.

Caption: Kinase Inhibitor Screening Workflow.

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biobide.com [blog.biobide.com]

- 3. biostock.se [biostock.se]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. intuitionlabs.ai [intuitionlabs.ai]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP inhibitor in cancer therapy. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines methodologies for critical experiments. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The primary mechanism of action of Olaparib is centered on the concept of synthetic lethality . In cancer cells with mutations in genes essential for homologous recombination (HR) repair, such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When Olaparib inhibits PARP, these SSBs persist and, during DNA replication, lead to the formation of DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death.

Quantitative Data Summary

The efficacy of Olaparib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of Olaparib (IC50 Values)

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |

| HCC1937 | Breast Cancer | BRCA1 mutant | 0.01 | (Not explicitly cited, general knowledge) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.001-0.01 | (Not explicitly cited, general knowledge) |

| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | 0.001-0.01 | (Not explicitly cited, general knowledge) |

| OVCAR-4 | Ovarian Cancer | BRCA wild-type | 9.8 | (Not explicitly cited, general knowledge) |

| HeLa | Cervical Cancer | BRCA wild-type | 0.1-1 | (Not explicitly cited, general knowledge) |

Table 2: Key Clinical Trial Results for Olaparib

| Trial Name | Cancer Type | Patient Population | Treatment Arm | Control Arm | Primary Endpoint | Result | Hazard Ratio (95% CI) |

| SOLO-1 | Ovarian Cancer | Newly diagnosed, advanced, BRCA-mutated | Olaparib maintenance | Placebo | Progression-Free Survival (PFS) | Median PFS not reached vs. 13.8 months | 0.30 (0.23-0.41) |

| OlympiA | Breast Cancer | Adjuvant treatment for germline BRCA-mutated, HER2-negative, high-risk early breast cancer | Olaparib | Placebo | Invasive Disease-Free Survival (IDFS) at 3 years | 85.9% vs. 77.1% | 0.58 (0.41-0.82) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Olaparib and a typical experimental workflow for its evaluation.

DNA Damage Response and PARP Inhibition

Caption: Olaparib's mechanism of synthetic lethality.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating Olaparib.

Detailed Methodologies for Key Experiments

PARP Trapping Assay

This assay is crucial for quantifying the ability of a PARP inhibitor to trap PARP enzymes onto damaged DNA, a key aspect of its cytotoxic effect.

Principle: This assay measures the amount of PARP protein bound to chromatin. Effective PARP inhibitors will "trap" PARP on the DNA, leading to an increased amount of chromatin-bound PARP.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Olaparib or a vehicle control for a specified time (e.g., 4-24 hours). A positive control, such as a known DNA damaging agent (e.g., methyl methanesulfonate - MMS), can be used to induce PARP activity.

-

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.

-

Centrifuge to pellet the nuclei.

-

Extract the nuclear proteins using a high-salt buffer.

-

The remaining pellet contains the chromatin-bound proteins.

-

-

Western Blot Analysis:

-

Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration.

-

Separate equal amounts of protein from the chromatin fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PARP1.

-

Use a histone antibody (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and the loading control using densitometry software.

-

Normalize the PARP1 signal to the loading control signal for each sample.

-

Compare the levels of chromatin-bound PARP1 in Olaparib-treated cells to the vehicle-treated control.

-

Synthetic Lethality Screening

This high-throughput screening method is used to identify genes that, when inhibited or knocked down, show synthetic lethality in combination with Olaparib.

Principle: A library of shRNA or CRISPR-gRNA is used to systematically knock down or knock out genes in a cancer cell line. The cells are then treated with a sub-lethal dose of Olaparib. Genes whose knockdown/knockout results in significant cell death in the presence of Olaparib are identified as synthetic lethal partners.

Protocol:

-

Library Transduction:

-

Plate a suitable cancer cell line (often one that is relatively resistant to Olaparib as a single agent).

-

Transduce the cells with a pooled shRNA or CRISPR-gRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one viral particle.

-

-

Selection and Expansion:

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Expand the population of transduced cells to ensure adequate representation of each shRNA/gRNA.

-

-

Olaparib Treatment:

-

Split the cell population into two groups: one treated with a vehicle control (DMSO) and the other with a predetermined sub-lethal concentration of Olaparib.

-

Culture the cells for a period sufficient for the synthetic lethal phenotype to manifest (e.g., 14-21 days).

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the cells from both the control and Olaparib-treated populations.

-

Extract genomic DNA from each population.

-

Amplify the shRNA/gRNA-encoding regions from the genomic DNA using PCR.

-

Perform next-generation sequencing (NGS) to determine the relative abundance of each shRNA/gRNA in each population.

-

-

Data Analysis:

-

Compare the read counts for each shRNA/gRNA between the Olaparib-treated and control samples.

-

Identify shRNAs/gRNAs that are significantly depleted in the Olaparib-treated population. These correspond to genes that are synthetic lethal with PARP inhibition.

-

Perform pathway analysis on the identified hits to understand the biological processes involved.

-

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

A Technical Guide to the Validation and Comparative Analysis of Novel Therapeutic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential processes for validating a novel therapeutic compound and comparing its performance against other established compounds or techniques. The methodologies outlined here are fundamental for advancing a compound through the drug discovery pipeline.

Introduction to Compound Validation

The journey from a promising "hit" molecule to a viable drug candidate is a rigorous process of validation. This involves a series of experiments designed to confirm the compound's biological activity, selectivity, and mechanism of action.[1] The primary goals of this phase are to demonstrate that the compound interacts with its intended molecular target to produce a desired therapeutic effect and to build a strong case for its advancement into further preclinical and clinical development.[2][3] Effective validation relies on robust, reproducible assays and a clear understanding of the biological pathways involved.[4][5]

Experimental Protocols for Compound Validation

Detailed and reproducible experimental protocols are the bedrock of compound validation. The following sections describe key methodologies.

Target Engagement and Potency Assays (In Vitro)

The initial step is to quantify the interaction between the compound and its purified target protein, and then to assess its activity in a cellular context.

A. Biochemical Assays: These assays measure the direct interaction of the compound with its molecular target (e.g., an enzyme or receptor) in a controlled, cell-free environment.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

The target protein is immobilized on a microplate.

-

The test compound is added in a series of dilutions.

-

A detection antibody conjugated to an enzyme is added.

-

A substrate is introduced, which the enzyme converts into a detectable signal (e.g., colorimetric or fluorescent).

-

The signal intensity is measured, which is inversely proportional to the compound's binding affinity.

-

Data is plotted to determine the half-maximal inhibitory concentration (IC50).[6]

-

B. Cell-Based Assays: These assays evaluate the compound's effect within a living cell, providing insights into its activity in a more biologically relevant system.[2]

-

Methodology: Reporter Gene Assay

-

A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest.

-

Cells are engineered to express this construct.

-

The cells are treated with the compound at various concentrations.

-

The expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence).

-

This measurement reflects the activation or inhibition of the signaling pathway by the compound.[6]

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

Selectivity and Off-Target Profiling

It is crucial to demonstrate that the compound is selective for its intended target to minimize potential side effects.

-

Methodology: Kinase Panel Screening

-

The compound is tested against a broad panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 or 10 µM).

-

The percent inhibition for each kinase is determined.

-

For any significant off-target hits (e.g., >50% inhibition), full dose-response curves are generated to determine the IC50 values.

-

The selectivity of the compound is assessed by comparing the IC50 for the primary target to the IC50 for off-targets.

-

In Vivo Efficacy and Pharmacokinetics

Animal models are used to evaluate the compound's therapeutic effect and its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.[7]

-

Methodology: Xenograft Mouse Model of Cancer

-

Human tumor cells are implanted into immunocompromised mice.

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

The compound is administered (e.g., orally, intravenously) at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for biomarker analysis.

-

Blood samples are collected at various time points to determine the compound's pharmacokinetic profile (Cmax, Tmax, AUC).

-

Data Presentation and Comparative Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.[8][9]

Table 1: In Vitro Potency and Selectivity Profile of Compound-X

| Target | Assay Type | IC50 (nM) |

| Target A (Primary) | Biochemical (FRET) | 15 |

| Target A (Primary) | Cell-based (Reporter) | 55 |

| Off-Target B | Biochemical (FRET) | 8,500 |

| Off-Target C | Biochemical (FRET) | >10,000 |

| Off-Target D | Cell-based (Reporter) | 2,300 |

Table 2: Comparative Efficacy in a Cellular Proliferation Assay

| Compound | Cell Line | GI50 (nM) |

| Compound-X | Cancer-1 | 45 |

| Reference Drug Y | Cancer-1 | 210 |

| Compound-X | Cancer-2 | 120 |

| Reference Drug Y | Cancer-2 | 850 |

Table 3: Comparative Analysis of Physicochemical Properties

Recent studies show that while drugs are generally increasing in size and lipophilicity, successful drugs are often differentiated from other compounds by having higher potency and ligand efficiency.[10]

| Property | Compound-X | Reference Drug Y | Ideal Range |

| Molecular Weight (MW) | 480 Da | 550 Da | < 500 Da |

| LogP | 3.2 | 4.5 | < 5 |

| H-Bond Donors | 2 | 4 | ≤ 5 |

| H-Bond Acceptors | 5 | 8 | ≤ 10 |

| Ligand Efficiency (LE) | 0.35 | 0.28 | > 0.3 |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental processes.[11]

Signaling Pathway Modulation

Understanding how a compound interacts with cellular signaling pathways is key to elucidating its mechanism of action.[4][12] Many diseases, including cancer, involve dysregulated signaling.[12][13]

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Compound-X.

Experimental Workflow for Compound Validation

A structured workflow ensures that all necessary validation steps are completed in a logical order.[14]

Caption: A typical workflow for hit-to-lead validation.

Logical Flow for Comparative Analysis

The decision to advance a compound often rests on its performance relative to a standard of care or other benchmarks.

Caption: Decision tree for comparing Compound-X to a reference drug.

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. ddtjournal.com [ddtjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. dispendix.com [dispendix.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]

- 9. Types of Quantitative Data Analysis and Presentation Format – Practicing and Presenting Social Research [pressbooks.bccampus.ca]

- 10. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proedit.com [proedit.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. Conduct of quantitative real-world evidence studies | NICE real-world evidence framework | Guidance | NICE [nice.org.uk]

- 2. Quantitative Data Quality Assurance, Analysis and Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative and Qualitative Data in Clinical Trials - GCP-Service [gcp-service.com]

- 4. unleashed-technologies.com [unleashed-technologies.com]

- 5. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3mediaweb.com [3mediaweb.com]

Kribb11 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kribb11 is a small molecule inhibitor of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response.[1][2][3][4] HSF1 is frequently overexpressed in various cancer types, where it plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.[5][6] Consequently, targeting HSF1 with inhibitors like this compound has emerged as a promising anti-cancer strategy. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action: HSF1 Inhibition

This compound was identified through a chemical library screen for its ability to abolish heat shock-induced luciferase activity, with an IC50 of 1.2 µM.[1][2] It physically associates with HSF1 and impairs its function by preventing the recruitment of the positive transcription elongation factor b (p-TEFb) to the hsp70 promoter.[2][3][7] This inhibitory action blocks the transcription of HSF1 target genes, including major heat shock proteins like HSP70 and HSP27, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4]

Downstream Signaling Pathways

This compound exerts its anti-cancer effects through both HSF1-dependent and HSF1-independent signaling pathways.

HSF1-Dependent Apoptotic Pathway

Inhibition of HSF1 by this compound triggers a signaling cascade that leads to the accumulation of the tumor suppressor protein p53.[8][9] Elevated p53 levels then transcriptionally activate the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest and apoptosis.[8][9] This pathway highlights the direct link between HSF1 inhibition and the activation of canonical tumor suppressor networks.

Figure 1: this compound HSF1-Dependent Apoptotic Pathway.

HSF1-Independent Pro-Apoptotic Pathways

Recent studies have revealed that this compound can also induce apoptosis through mechanisms that are independent of its inhibitory effect on HSF1.

In A172 glioblastoma cells, this compound treatment leads to a decrease in the levels of Cdh1, a component of the Anaphase-Promoting Complex (APC) E3 ubiquitin ligase.[8] This reduction in Cdh1 results in the accumulation of S-Phase Kinase-Associated Protein 2 (SKP2), which in turn promotes the degradation of the oncogenic form of the cyclin-dependent kinase inhibitor p27.[8][9] The degradation of pro-survival p27 ultimately contributes to the induction of apoptosis.[8]

Figure 2: this compound-mediated Cdh1/SKP2/p27 Pathway.

This compound has also been shown to induce apoptosis in A172 glioblastoma cells by promoting the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[5] This effect is mediated by the stabilization of the Mcl-1 ubiquitin ligase E3 (MULE).[5] By retarding the degradation of MULE, this compound enhances the ubiquitination and subsequent proteasomal degradation of MCL-1, thereby tipping the cellular balance towards apoptosis.[5]

Figure 3: this compound-mediated MULE/MCL-1 Pathway.

Akt Activation in Microglia

Beyond its anti-cancer effects, this compound has been observed to promote process elongation in microglia, the resident immune cells of the central nervous system.[10] This morphological change is associated with the suppression of neuroinflammation. The underlying mechanism involves the activation of the protein kinase B (Akt) signaling pathway.[10] this compound treatment leads to increased phosphorylation of Akt, which is known to regulate cytoskeletal rearrangements.[10]

Figure 4: this compound-mediated Akt Activation in Microglia.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HSF1 activity) | 1.2 µM | HCT-116 cells with p(HSE)4-TA-Luc reporter | [1][2][3][4] |

| IC50 (Cell growth) | 5 µM | HCT-116 cells | [2] |

| In Vivo Study | Animal Model | Dosage | Outcome | Reference |

| Tumor Growth Inhibition | Nude mice with HCT-116 xenografts | 50 mg/kg (intraperitoneal) | 47.4% reduction in tumor volume | [2][3][4][11] |

| Neuroinflammation | Mice with LPS-induced neuroinflammation | 5 mg/kg | Prevention of LPS-induced depression-like behaviors | [10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize this compound's function.

Western Blotting

Objective: To determine the expression levels of specific proteins in response to this compound treatment.

Methodology:

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., HSF1, p53, p21, p27, SKP2, Cdh1, MCL-1, MULE, Akt, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cycloheximide (CHX) Chase Assay

Objective: To determine the effect of this compound on the stability of a specific protein.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified period.

-

Protein Synthesis Inhibition: Cycloheximide (a protein synthesis inhibitor) is added to the cell culture medium to block new protein synthesis.

-

Time-Course Collection: Cells are harvested at different time points after the addition of cycloheximide.

-

Western Blot Analysis: The levels of the protein of interest are analyzed by Western blotting at each time point to determine its degradation rate.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound affects the recruitment of transcription factors (e.g., p-TEFb) to specific gene promoters (e.g., hsp70).

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific to the protein of interest (e.g., a subunit of p-TEFb) to pull down the protein-DNA complexes.

-

Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specific binding, and the complexes are then eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of the specific DNA fragment (e.g., the hsp70 promoter) is quantified by qPCR to determine the extent of protein binding.

Conclusion

This compound is a potent and specific inhibitor of HSF1 with significant anti-cancer and anti-neuroinflammatory properties. Its downstream signaling effects are multifaceted, involving both HSF1-dependent and -independent pathways that converge on the induction of apoptosis in cancer cells and the modulation of microglial function. The detailed understanding of these pathways, supported by quantitative data and robust experimental methodologies, provides a strong rationale for the continued investigation and development of this compound and other HSF1 inhibitors as therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter* | Semantic Scholar [semanticscholar.org]

- 4. This compound inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Heat Shock Factor 1 Signaling Decreases Hepatoblastoma Growth via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A Promising Drug that Promotes Microglial Process Elongation and Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Kribb11 in Mitigating Neuroinflammation and Modulating Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are the primary mediators of this inflammatory process. In their resting state, microglia survey the brain parenchyma, but upon activation by pathogens or injury, they undergo morphological and functional changes, releasing a cascade of inflammatory mediators. While this acute response is protective, chronic microglial activation can lead to neuronal damage and disease progression. Consequently, identifying therapeutic agents that can modulate microglial activation and suppress chronic neuroinflammation is a key focus of neuropharmacology research.

Kribb11, initially identified as an inhibitor of Heat Shock Factor 1 (HSF1), has emerged as a promising compound with potent anti-neuroinflammatory properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in neuroinflammation and microglial activation, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

This compound's Impact on Microglial Activation and Neuroinflammation: A Quantitative Analysis

This compound has been shown to exert significant effects on microglia, both in vitro and in vivo. Its primary actions include the promotion of a ramified, resting-state morphology and the suppression of pro-inflammatory mediator production. The following tables summarize the key quantitative data from studies investigating the effects of this compound.

In Vitro Effects of this compound on Primary Microglia

| Parameter | Treatment/Concentration | Time | Result | Reference |

| Morphology | ||||

| Process Elongation | This compound (1 µM, 3 µM) | 5 h | Significant elongation of microglial processes. | [1] |

| Process Elongation | This compound (3 µM) | 1, 3, 5 h | Time-dependent increase in process elongation, significant at 3 and 5 h. | [1] |

| LPS-induced Process Retraction | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | This compound prevented LPS-induced retraction of microglial processes. | [1] |

| Viability | ||||

| Cell Viability (MTT assay) | This compound (0.5, 1, 3 µM) | 5 h | No significant toxic effects observed. | [1] |

| Cell Viability (MTT assay) | This compound (3 µM) | 1, 3, 5 h | No significant toxic effects observed. | [1] |

| Pro-inflammatory Markers (LPS-stimulated) | ||||

| iNOS and NO production | This compound pretreatment | Reduced expression and production of iNOS and NO. | [1] | |

| IL-1β mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Significantly prevented LPS-induced increase. | [1] |

| IL-6 mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Significantly prevented LPS-induced increase. | [1] |

| TNF-α mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Significantly prevented LPS-induced increase. | [1] |

| Anti-inflammatory Markers (LPS-stimulated) | ||||

| IL-4 mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Prevented LPS-induced decrease. | [1] |

| IL-10 mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Prevented LPS-induced decrease. | [1] |

| Arginase-1 mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Prevented LPS-induced decrease. | [1] |

| CD206 mRNA | This compound (3 µM) pretreatment for 1 h, then LPS (1 µg/ml) | 8 h | Prevented LPS-induced decrease. | [1] |

| Signaling | ||||

| Akt Phosphorylation | This compound (3 µM) | 30 min | Significant increase in Akt phosphorylation. | [1] |

In Vivo Effects of this compound in a Mouse Model of Neuroinflammation

| Parameter | Treatment/Dosage | Time | Result | Reference |

| Microglial Morphology | ||||

| LPS-induced Process Retraction | This compound (5 mg/kg) pretreatment for 5 days, then LPS (100 µg/kg) | 5 h | This compound prevented LPS-induced retraction of microglial processes in the prefrontal cortex. | [1] |

| Behavioral Deficits | ||||

| Depression-like Behavior (TST & FST) | This compound (5 mg/kg) pretreatment for 5 days, then LPS (100 µg/kg) | This compound prevented LPS-induced increases in immobility time. | [1] |

Signaling Pathways Modulated by this compound in Microglia

This compound's effects on microglial activation and neuroinflammation are mediated through the modulation of specific intracellular signaling pathways. While initially characterized as an HSF1 inhibitor, recent evidence suggests a crucial role for the Protein Kinase B (Akt) signaling pathway in its anti-inflammatory actions.[1][2]

The Akt-Mediated Pathway

Studies have demonstrated that this compound treatment leads to a significant increase in the phosphorylation of Akt in primary microglia.[1] This activation of Akt is critical for the observed morphological changes and the suppression of pro-inflammatory responses. Inhibition of the Akt pathway, using pharmacological inhibitors such as LY294002, abrogates the beneficial effects of this compound, including the elongation of microglial processes and the reduction of LPS-induced pro-inflammatory cytokine expression.[1][3] This indicates that this compound's anti-neuroinflammatory effects are, at least in part, dependent on Akt signaling.

The HSF1 Connection

This compound was originally developed as an inhibitor of HSF1, a transcription factor that regulates the heat shock response.[4][5] The relationship between HSF1 inhibition and Akt activation by this compound in microglia is an area of active investigation. One hypothesis is that the inhibition of HSF1 by this compound may, through a yet-to-be-defined mechanism, lead to the activation of the Akt pathway.[1] It is also possible that this compound has distinct molecular targets in different cellular contexts. In some cancer cell lines, a reciprocal relationship has been observed, where HSF1 can regulate the PI3K/Akt/mTOR pathway, and conversely, Akt can phosphorylate and activate HSF1.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on microglial activation and neuroinflammation.

Primary Microglial Culture from Neonatal Mouse Brains

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal mice.

Materials:

-

DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

-

0.125% Trypsin-EDTA

-

Hanks' Balanced Salt Solution (HBSS)

-

Dissection tools

-

75 cm² culture flasks

Procedure:

-

Euthanize neonatal mice (P0-P2) and dissect the cerebral cortices in cold HBSS.

-

Carefully remove the meninges and visible blood vessels.

-

Mince the cortical tissue and digest with 0.125% trypsin at 37°C for 15-20 minutes.

-

Inactivate trypsin with an equal volume of DMEM/F12 with 10% FBS.

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in complete DMEM/F12 medium and plate in 75 cm² culture flasks.

-

Incubate at 37°C in a humidified 5% CO₂ incubator.

-

Change the medium after 24 hours and then every 3-4 days. A mixed glial culture will be established over 10-14 days.

-

To isolate microglia, shake the confluent mixed glial culture flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia and plate them on new culture dishes. The microglia will adhere within 1-2 hours.

LPS-induced Microglial Activation

This protocol details the in vitro stimulation of primary microglia with lipopolysaccharide (LPS) to induce a pro-inflammatory state.

Materials:

-

Primary microglial cultures

-

Lipopolysaccharide (LPS) from E. coli

-

Complete DMEM/F12 medium

-

This compound

Procedure:

-

Plate primary microglia at the desired density in multi-well plates and allow them to adhere and rest for 24 hours.

-

For pretreatment experiments, add this compound (e.g., 3 µM) to the culture medium and incubate for the specified time (e.g., 1 hour).

-

Add LPS to the culture medium to a final concentration of 1 µg/ml.

-

Incubate the cells for the desired duration (e.g., 8 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatant for cytokine analysis or lyse the cells for RNA or protein extraction.

Western Blotting for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt levels in microglial cell lysates.

Materials:

-

Primary microglial cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse microglial cells in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total Akt as a loading control.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol outlines the measurement of mRNA levels of pro- and anti-inflammatory cytokines in microglia.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., IL-1β, IL-6, TNF-α, IL-4, IL-10) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from microglial cell pellets using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Immunofluorescence Staining for Microglial Morphology

This protocol describes the visualization of microglial morphology using an antibody against the microglial marker Iba1.

Materials:

-

Microglia cultured on coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-Iba1

-

Alexa Fluor-conjugated anti-rabbit secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Iba1 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope. Analyze microglial morphology (e.g., process length and branching) using appropriate imaging software.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of microglial activation and a suppressor of neuroinflammation. Its ability to promote a quiescent microglial phenotype and inhibit the production of pro-inflammatory cytokines, primarily through the activation of the Akt signaling pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanism linking HSF1 inhibition to Akt activation in microglia.

-

Expanding in vivo studies to chronic models of neurodegenerative diseases to assess the long-term therapeutic efficacy and safety of this compound.

-

Investigating the effects of this compound on other CNS cell types , such as astrocytes and neurons, to understand its broader impact on the neuroinflammatory milieu.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery of this compound to the CNS.

The continued exploration of this compound and its signaling pathways will undoubtedly provide valuable insights into the complex interplay of neuroinflammation and microglial biology, paving the way for the development of novel therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Drug that Promotes Microglial Process Elongation and Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of HSF1 suppresses the growth of hepatocarcinoma cell lines in vitro and AKT-driven hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of Kribb11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kribb11, a small molecule inhibitor of Heat Shock Factor 1 (HSF1), has emerged as a promising anti-tumor agent. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. This compound exerts its effects through both HSF1-dependent and HSF1-independent pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer models. This document serves as a valuable resource for researchers investigating the therapeutic potential of targeting HSF1 and for professionals involved in the development of novel cancer therapies.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Heat Shock Factor 1 (HSF1) is a transcription factor that plays a crucial role in the cellular stress response. In many cancer types, HSF1 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy, making it an attractive target for anti-cancer drug development.[1][2]

This compound has been identified as a direct inhibitor of HSF1.[3][4] It has been shown to abolish the heat shock-dependent induction of heat shock proteins (HSPs) and to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] This guide consolidates the current knowledge on the anti-tumor properties of this compound, with a focus on its molecular mechanisms and practical experimental methodologies.

Mechanisms of Action

This compound exhibits a dual mechanism of action, impacting cancer cells through both HSF1-dependent and HSF1-independent signaling pathways.

HSF1-Dependent Pathway

The primary mechanism of this compound involves the direct inhibition of HSF1. This compound physically associates with HSF1, which in turn impairs the recruitment of the positive transcription elongation factor b (p-TEFb) to the promoter of HSF1 target genes, such as hsp70.[3][6][7] This inhibition of transcriptional elongation prevents the production of heat shock proteins that are critical for the survival of cancer cells.

The inhibition of HSF1 by this compound also leads to the accumulation of the tumor suppressor protein p53.[8][9] This is followed by the upregulation of p21, a cyclin-dependent kinase inhibitor, which results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[8][10]

HSF1-Independent Pathways

This compound also induces anti-tumor effects through mechanisms that are independent of its action on HSF1.

In glioblastoma cells, this compound has been shown to induce the degradation of the cell cycle inhibitor p27.[3][8][11] This seemingly counterintuitive pro-apoptotic effect is mediated by the stabilization of S-Phase Kinase-Associated Protein 2 (SKP2), an E3 ubiquitin ligase that targets p27 for proteasomal degradation. This compound achieves this by downregulating Cdh1, a component of the Anaphase-Promoting Complex (APC), which is responsible for the degradation of SKP2.[8][11]

This compound also promotes apoptosis by reducing the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[4][6] This is achieved through the stabilization of the E3 ubiquitin ligase MULE (MCL-1 ubiquitin ligase E3), which targets MCL-1 for proteasomal degradation.[4][6] this compound treatment leads to an increase in MULE protein levels, thereby enhancing the degradation of MCL-1 and sensitizing cancer cells to apoptosis.[4]

Quantitative Data

The anti-tumor efficacy of this compound has been quantified in various in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 1.2 | [5] |

| A172 | Glioblastoma | ~5 | [4] |

| HUT-102 | Adult T-cell Leukemia | Not specified | [9] |

| A549 | Non-small Cell Lung Cancer | Not specified | [6] |

| Breast Cancer Cell Lines | Breast Cancer | Not specified | [4] |

In Vivo Tumor Growth Inhibition

In a nude mouse xenograft model using HCT-116 human colorectal carcinoma cells, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| HCT-116 Xenograft | This compound | 50 mg/kg/day | 47.4 | [5][6] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anti-tumor properties of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well tissue culture plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSF1, anti-p53, anti-p21, anti-p27, anti-SKP2, anti-Cdh1, anti-MCL-1, anti-MULE, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Complete culture medium

-

This compound

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Treat cells with various concentrations of this compound for a specified duration.

-

Trypsinize and count the cells.

-